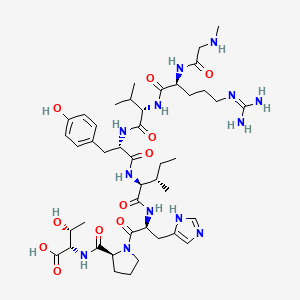![molecular formula C8H8BrN3 B1447817 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1519398-17-4](/img/structure/B1447817.png)
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine
Overview
Description
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is a chemical compound with the CAS Number: 1519398-17-4 . It has a molecular weight of 226.08 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrN3/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,1-2H3 . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms .Scientific Research Applications
Chemical Synthesis and Derivatives
Synthesis of Heterocyclic Compounds : This compound plays a role in the synthesis of various heterocyclic systems. For instance, it's used in creating indolizines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles. These compounds have potential applications in pharmaceuticals and materials science (Dawood, 2004).
Oxidative Cyclization Studies : Research involving oxidative cyclization using N-Chlorosuccinimide (NCS) has led to the efficient synthesis of triazolopyridines, which are important due to their biological activity. These studies contribute to the development of pharmaceuticals (El-Kurdi et al., 2021).
Pyridine Ring Rearrangement : Studies on pyridine ring rearrangement have led to the synthesis of new tricyclic heterocyclic systems, expanding the possibilities for creating novel compounds with potential applications in drug development and material science (Paronikyan et al., 2016).
Structural and Physical Properties
Crystal and Molecular Structures : Investigations into the crystal and molecular structures of various derivatives of this compound have been conducted. These studies are crucial in understanding the properties of these compounds and their potential applications in material science (Dymińska et al., 2017).
X-Ray Diffraction Analysis : X-ray diffraction has been used to determine the structures of various derivatives, which is fundamental in the development of new materials and pharmaceuticals (Wang et al., 2018).
Biological Applications
Antibacterial Properties : Some derivatives of this compound exhibit antibacterial properties, indicating potential uses in medical applications (Govori et al., 2009).
Insecticidal Activity : Novel triazolopyridine derivatives have shown potential as insecticides, suggesting applications in agriculture and pest control (Qian et al., 2013).
properties
IUPAC Name |
8-bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXKBZNAXGTEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2C(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)







